Ovalbumin peptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El péptido de ovalbúmina es un compuesto bioactivo derivado de la ovalbúmina, la proteína principal que se encuentra en la clara de huevo. La ovalbúmina constituye aproximadamente el 55% de la proteína total en la clara de huevo y es conocida por su secuencia y homología tridimensional con la superfamilia de las serpinas. a diferencia de la mayoría de las serpinas, la ovalbúmina no es un inhibidor de la serina proteasa . Los péptidos de ovalbúmina son de gran interés debido a sus propiedades antimicrobianas, inmunológicas y bioquímicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Los péptidos de ovalbúmina se preparan típicamente mediante hidrólisis enzimática de la ovalbúmina. Enzimas como flavourzyme, pepsina, tripsina, neutrasa, papaína y alcalasa se utilizan comúnmente para hidrolizar la ovalbúmina en fragmentos peptídicos más pequeños . Entre estos, el hidrolizado de pepsina ha exhibido la mayor actividad antimicrobiana .

Métodos de producción industrial: En un entorno industrial, la producción de péptidos de ovalbúmina implica hidrólisis enzimática a gran escala seguida de procesos de purificación. Se emplean técnicas como la extracción de unión a liposomas inmovilizados y la cromatografía líquida de alto rendimiento de fase inversa (RP-HPLC) para aislar y purificar los péptidos activos . El método de extracción de unión a liposomas inmovilizados es particularmente eficiente para la detección de péptidos antimicrobianos debido a su alta eficiencia y simplicidad procesal .

Análisis De Reacciones Químicas

Tipos de reacciones: Los péptidos de ovalbúmina pueden sufrir varias reacciones químicas, incluida la oxidación, reducción y sustitución. Estas reacciones están influenciadas por la presencia de grupos funcionales específicos dentro de la estructura peptídica.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio para oxidar residuos específicos de aminoácidos dentro del péptido.

Reducción: Agentes reductores como el ditiotreitol (DTT) o el beta-mercaptoetanol se utilizan para reducir los enlaces disulfuro dentro del péptido.

Sustitución: Las reacciones de sustitución pueden ocurrir a través de la interacción del péptido con varios reactivos químicos, lo que lleva a modificaciones de residuos específicos de aminoácidos.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfoxidos o ácidos sulfónicos, mientras que la reducción puede resultar en la ruptura de enlaces disulfuro, produciendo grupos tiol libres.

Aplicaciones Científicas De Investigación

Los péptidos de ovalbúmina tienen una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de los péptidos de ovalbúmina implica su interacción con las membranas celulares bacterianas. Los péptidos antimicrobianos derivados de la ovalbúmina, como Opep2, interactúan con la membrana de la pared celular, provocando la salida de potasio, la fuga de nucleótidos y, en última instancia, la muerte celular . Este mecanismo de ruptura de la membrana es un factor clave en su actividad antimicrobiana.

Comparación Con Compuestos Similares

Los péptidos de ovalbúmina se pueden comparar con otros péptidos antimicrobianos derivados de diferentes fuentes, como:

Defensinas: Se encuentran en plantas, insectos y mamíferos, las defensinas también exhiben actividad antimicrobiana al interrumpir las membranas celulares microbianas.

Catelicidinas: Estos péptidos, que se encuentran en los mamíferos, tienen propiedades antimicrobianas de amplio espectro y funcionan de manera similar al interrumpir las membranas microbianas.

Péptidos derivados de lactoferrina: Derivados de la proteína láctea lactoferrina, estos péptidos poseen propiedades antimicrobianas e inmunomoduladoras.

Singularidad de los péptidos de ovalbúmina: Los péptidos de ovalbúmina son únicos debido a su origen en una fuente ampliamente disponible y renovable: la clara de huevo. Su naturaleza bien caracterizada y la facilidad de producción los convierten en candidatos atractivos para diversas aplicaciones en investigación e industria.

Propiedades

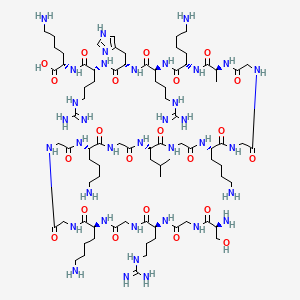

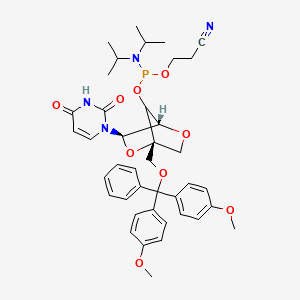

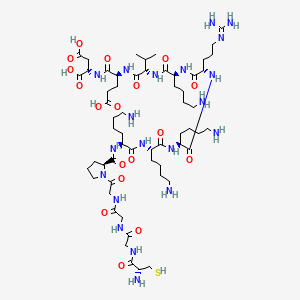

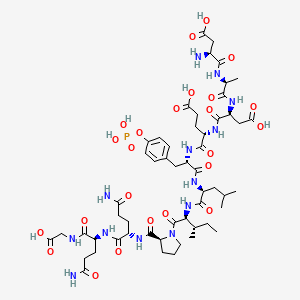

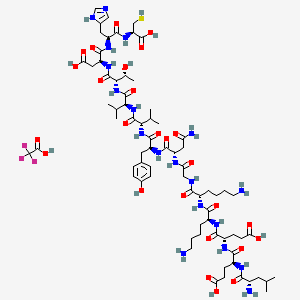

Fórmula molecular |

C74H120N26O25 |

|---|---|

Peso molecular |

1773.9 g/mol |

Nombre IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C74H120N26O25/c1-12-33(5)55(77)70(121)98-49(29-101)69(120)94-42(16-19-50(75)102)63(114)88-39(11)62(113)99-56(32(3)4)71(122)96-47(24-41-27-81-31-85-41)67(118)89-36(8)59(110)86-37(9)61(112)95-46(23-40-26-80-30-84-40)66(117)90-38(10)60(111)92-44(18-21-54(107)108)65(116)100-57(34(6)13-2)72(123)97-48(25-51(76)103)68(119)93-43(17-20-53(105)106)64(115)87-35(7)58(109)83-28-52(104)91-45(73(124)125)15-14-22-82-74(78)79/h26-27,30-39,42-49,55-57,101H,12-25,28-29,77H2,1-11H3,(H2,75,102)(H2,76,103)(H,80,84)(H,81,85)(H,83,109)(H,86,110)(H,87,115)(H,88,114)(H,89,118)(H,90,117)(H,91,104)(H,92,111)(H,93,119)(H,94,120)(H,95,112)(H,96,122)(H,97,123)(H,98,121)(H,99,113)(H,100,116)(H,105,106)(H,107,108)(H,124,125)(H4,78,79,82)/t33-,34-,35-,36-,37-,38-,39-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-/m0/s1 |

Clave InChI |

GSSMIHQEWAQUPM-AOLPDKKJSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[4-Carboxy-8a-[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857606.png)

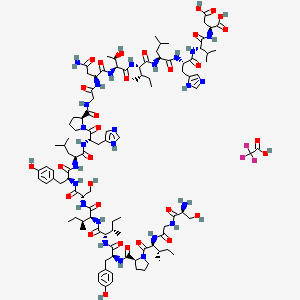

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B10857658.png)